An In-Depth Technical Guide to the Chemical and Physical Properties of (4-Phenoxyphenyl)urea
An In-Depth Technical Guide to the Chemical and Physical Properties of (4-Phenoxyphenyl)urea
Executive Summary
(4-Phenoxyphenyl)urea (CAS: 78508-44-8) is a highly versatile structural motif that bridges the gap between advanced medicinal chemistry and agrochemical development. Characterized by a flexible diphenyl ether linkage coupled with a rigid, hydrogen-bonding urea moiety, this compound serves as a critical pharmacophore in the design of kinase inhibitors, receptor antagonists, and potent insecticides.
This whitepaper provides a comprehensive analysis of its physicochemical properties, structural dynamics, pharmacological applications, and environmental cheminformatics, culminating in a field-proven synthetic methodology.
Physicochemical Profiling & Structural Dynamics
The utility of (4-phenoxyphenyl)urea stems from its unique structural dichotomy. The diphenyl ether group provides significant lipophilicity and conformational flexibility, allowing it to adapt to deep, hydrophobic binding pockets in target proteins. Conversely, the urea group acts as a potent bidentate hydrogen bond donor and acceptor, anchoring the molecule to target residues[1].
Quantitative Data Summary
The following table summarizes the core chemical, physical, and environmental properties of the compound, synthesized from computational models and mass spectrometry data[1][2].
| Property | Value | Causality / Significance |
| CAS Number | 78508-44-8 | Unique chemical identifier. |
| Molecular Formula | C13H12N2O2 | Baseline for stoichiometric calculations. |
| Molecular Weight | 228.25 g/mol | Low molecular weight allows for extensive functionalization while maintaining drug-like properties (Lipinski's Rule of 5). |
| SMILES | C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)N | Essential for in-silico QSAR modeling. |
| LogKoc (Soil Sorption) | 2.56 | Indicates moderate mobility in soil; critical for REACH environmental risk assessments[2][3]. |
| MS Adduct[M+H]+ | m/z 229.097 | Primary ion used for LC-MS/MS reaction monitoring and pharmacokinetic tracking[1]. |
| H-Bond Donors/Acceptors | 2 Donors / 2 Acceptors | Facilitates strong target-protein anchoring via the urea moiety. |
Pharmacological Applications & Target Causality
A. Inhibition of PDGFR Phosphorylation
Platelet-derived growth factor (PDGF) and its receptor (PDGFR) are critical drivers of cell proliferation. Abnormal PDGFR activation is implicated in restenosis, atherosclerosis, and various cancers.
Derivatives incorporating the 4-phenoxyphenylurea moiety (e.g., substituting the quinazoline ring in piperazinyl derivatives) have been identified as potent, selective inhibitors of β-PDGFR autophosphorylation[4].
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The Causality of Structural Choice: Early Structure-Activity Relationship (SAR) studies revealed that bulky substitutions at the 4-position of the phenyl ring are optimal for urea analogues. The 4-phenoxyphenyl group perfectly occupies the hydrophobic ATP-binding pocket of the PDGFR kinase domain, sterically hindering the conformational changes required for autophosphorylation[4].
Mechanism of PDGFR inhibition by 4-phenoxyphenylurea blocking autophosphorylation.
B. Neuropeptide Y5 (NPY5) Receptor Antagonism
The compound is also a foundational scaffold for NPY5 receptor antagonists, which are investigated for obesity and metabolic syndrome management. Optimization of chiral phenylethyl segments attached to the 1-methyl-3-(4-phenoxyphenyl)urea core yielded analogues with sub-nanomolar IC50 values (<0.1 nM)[5]. The diphenyl ether tail provides the exact spatial geometry required to antagonize forskolin-induced cyclic AMP accumulation in NPY5-transfected cells[5].
Environmental Cheminformatics (REACH Compliance)
For agrochemical applications—such as the synthesis of Diafenthiuron intermediates like 1-tert-butyl-3-(2,6-diisopropyl-4-phenoxyphenyl)urea[6]—understanding the environmental fate of the urea core is mandatory.
Using the Topological Sub-structural Molecular Design (TOPS-MODE) approach, the soil sorption coefficient (LogKoc) of 4-phenoxyphenylurea was predicted to be 2.56[2].
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Causality: This moderate LogKoc value is driven by the balance between the hydrophobic ether linkage and the highly polar urea group. It indicates that the compound will bind to soil organic matter, reducing groundwater leaching risks—a vital self-validating metric for REACH regulatory approval[3].
Synthetic Methodology: A Self-Validating Protocol
To ensure reproducibility and scientific integrity, the following protocol details the synthesis of a substituted (4-phenoxyphenyl)urea derivative via an isocyanate-amine coupling workflow. This method is engineered with built-in analytical checkpoints (self-validation) to guarantee high yield and purity.
Experimental Workflow
Step 1: Reagent Preparation & Anhydrous Setup
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Action: Dissolve 1.0 eq of 4-phenoxyaniline in anhydrous Dichloromethane (DCM) under an inert Argon atmosphere.
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Causality: DCM provides excellent solubility for the bulky diphenyl ether starting material while remaining completely inert. The Argon atmosphere and anhydrous conditions are critical to prevent the hydrolysis of the incoming isocyanate, which would otherwise form a symmetric urea byproduct.
Step 2: Controlled Isocyanate Addition
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Action: Cool the reaction vessel to 0°C using an ice bath. Add 1.1 eq of the desired isocyanate (e.g., tert-butyl isocyanate) dropwise over 30 minutes.
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Causality: The nucleophilic attack of the amine on the isocyanate carbon is highly exothermic. Cooling controls the reaction kinetics, preventing thermal degradation and suppressing side reactions.
Step 3: Reaction Propagation & Self-Validation
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Action: Allow the mixture to warm to room temperature and stir for 4 hours.
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Self-Validation Check: Withdraw a 10 µL aliquot, dilute in acetonitrile, and analyze via HPLC-UV (254 nm). The reaction is deemed complete only when the peak corresponding to 4-phenoxyaniline completely disappears.
Step 4: Quench and Phase Separation
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Action: Quench the reaction with saturated aqueous NaHCO3. Extract the organic layer, wash with brine, and dry over anhydrous Na2SO4.
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Causality: The mild basic quench neutralizes any trace acidic impurities and hydrolyzes unreacted isocyanate, driving it into the aqueous phase.
Step 5: Crystallization and Final Verification
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Action: Concentrate the organic layer under reduced pressure and recrystallize the crude product from an ethyl acetate/hexane gradient.
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Self-Validation Check: Confirm structural integrity via 1H-NMR (looking for the characteristic broad singlet of the urea NH protons around 8.0-8.5 ppm) and LC-MS (confirming the [M+H]+ adduct).
Step-by-step synthesis and self-validation workflow for 4-phenoxyphenylurea derivatives.
References
- PubChemLite: (4-phenoxyphenyl)urea (C13H12N2O2). Université du Luxembourg.
- Potent and Selective Inhibitors of Platelet-Derived Growth Factor Receptor Phosphorylation. 3. Replacement of Quinazoline Moiety and Improvement of Metabolic Polymorphism...Journal of Medicinal Chemistry - ACS Publications.
- Synthesis and Structure−Activity Relationships of Trisubstituted Phenyl Urea Derivatives as Neuropeptide Y5 Receptor Antagonists. Journal of Medicinal Chemistry - ACS Publications.
- A topological substructural molecular design to predict soil sorption coefficients for pesticides. Universidad de Cádiz (uca.es).
- TOOLS FOR PREDICTION OF ENVIRONMENTAL PROPERTIES OF CHEMICALS BY QSAR/QSPR WITHIN REACH. Università degli Studi di Milano-Bicocca (unimib.it).
- 1-tert-Butyl-3-(2,6-diisopropyl-4-phenoxyphenyl) Urea (CAS 136337-67-2). Pharmaffiliates.
